molecular formula C12H19NO5S2 B1232251 dimethenamide ESA CAS No. 205939-58-8

dimethenamide ESA

Cat. No.: B1232251
CAS No.: 205939-58-8
M. Wt: 321.4 g/mol
InChI Key: YMYKMSAZEZQEER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethenamide ESA involves the reaction of dimethenamid with ethane sulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the organosulfonic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the desired reaction conditions. The final product is then purified through various techniques such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethenamide ESA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Dimethenamide ESA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethenamide ESA involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting certain enzymes involved in the metabolic processes of plants and microorganisms. This inhibition disrupts the normal functioning of these organisms, leading to their eventual death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and its role as a marine xenobiotic metabolite. Its distinct chemical structure allows it to interact with different molecular targets compared to other similar compounds .

Properties

IUPAC Name

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKMSAZEZQEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891445
Record name Dimethenamide ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205939-58-8
Record name Dimethenamide ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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